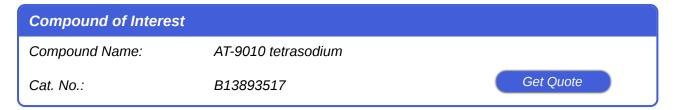


Application Notes and Protocols for AT-9010 Tetrasodium Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It exhibits potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. AT-9010 functions through a dual mechanism of action: it acts as an RNA chain terminator by targeting the viral RNA-dependent RNA polymerase (RdRp) and also inhibits the viral NiRAN (Nidovirus RdRp-associated nucleotidyltransferase), an essential enzyme for viral replication.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of **AT-9010 tetrasodium** solutions in a research setting.

Data Presentation

Table 1: Solubility and Storage of AT-9010 Tetrasodium



Parameter	Value	Notes
Molecular Formula	C11H13FN5Na4O13P3	
Molecular Weight	627.13 g/mol	[4]
Solubility in Water	100 mg/mL (159.46 mM)	May require sonication for complete dissolution.[4][5]
Recommended Solvent	Nuclease-free water	For stock solutions.
Stock Solution Storage	-80°C for up to 6 months	Protect from light; store under nitrogen.[4][5][6]
-20°C for up to 1 month	[4][5][7]	
Freeze-Thaw Cycles	Avoid repeated cycles	Aliquot stock solutions.[4][5]
Cellular Half-life	≥ 38 hours	In normal human bronchial and nasal epithelial cells.[1][4][5][7]

Note: Quantitative data on the degradation of **AT-9010 tetrasodium** solution under varying pH, light exposure, and after multiple freeze-thaw cycles is not publicly available. The provided storage conditions are based on manufacturer recommendations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AT-9010 Tetrasodium

Materials:

- AT-9010 tetrasodium salt (solid)
- Nuclease-free water
- Sterile, conical microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath



0.22 μm sterile syringe filter

Procedure:

- Weighing: Carefully weigh out the desired amount of AT-9010 tetrasodium salt in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.627 mg of AT-9010 tetrasodium.
- Solvent Addition: Add the appropriate volume of nuclease-free water to the tube. For a 10 mM solution with 0.627 mg of the compound, add 100 μL of nuclease-free water.
- Dissolution: Vortex the tube for 1-2 minutes to aid dissolution.
- Sonication (if necessary): If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[4][5] Gentle heating to 37°C can also be applied to aid dissolution.[4] [5]
- Sterilization: If the stock solution is to be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5][6][7] Ensure the tubes are tightly sealed and protected from light.[4][5][6]

Protocol 2: SARS-CoV-2 Replication Inhibition Assay

Materials:

- Vero E6 cells (or other susceptible cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- SARS-CoV-2 viral stock
- AT-9010 tetrasodium stock solution (10 mM)
- 96-well cell culture plates



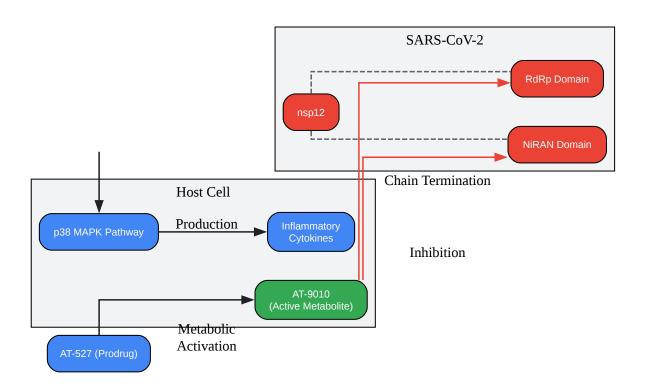
- MTT or other cell viability reagent
- Plate reader

Procedure:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- Compound Dilution: Prepare a serial dilution of the AT-9010 tetrasodium stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
- Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add the medium containing the different concentrations of AT-9010. Include a "vehicle control" (medium without the compound) and a "no-cell control" (medium only).
- Viral Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Leave some wells uninfected as a "cell control."
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Cytotoxicity and Antiviral Effect Measurement:
 - After the incubation period, assess the cytopathic effect (CPE) of the virus and the cytotoxicity of the compound.
 - Perform an MTT assay (or a similar cell viability assay) to quantify the cell viability in each well.[8]
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) of AT-9010 (the concentration that inhibits viral replication by 50%) and the 50% cytotoxic concentration (CC₅₀) (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC₅₀ / EC₅₀) can then be determined to evaluate the therapeutic window of the compound.

Visualizations Signaling Pathway of AT-9010 in SARS-CoV-2 Inhibition



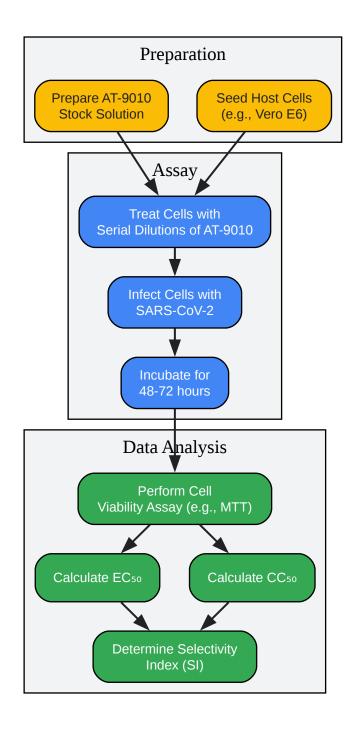


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Caption: Dual mechanism of AT-9010 and its relation to the host p38 MAPK pathway.

Experimental Workflow for Antiviral Screening of AT-9010





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Caption: A typical workflow for evaluating the antiviral efficacy of AT-9010.

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